molecular formula C18H12ClNO3 B508755 2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate CAS No. 380342-82-5

2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B508755
CAS No.: 380342-82-5
M. Wt: 325.7g/mol
InChI Key: SRAWEVDNFCRGGL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate is a quinoline-based ester derivative characterized by a 4-chlorophenyl ketone group linked via an oxoethyl bridge to a quinoline-2-carboxylate moiety.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c19-14-8-5-13(6-9-14)17(21)11-23-18(22)16-10-7-12-3-1-2-4-15(12)20-16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAWEVDNFCRGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Quinoline-2-Carboxylic Acid

Quinoline-2-carboxylic acid is synthesized via a modified Skraup reaction , where aniline derivatives undergo cyclization with glycerol and a sulfuric acid catalyst. For this compound, 4-chloroaniline serves as the starting material. The reaction proceeds as follows:

  • Condensation : 4-Chloroaniline reacts with glycerol at 180–200°C in the presence of concentrated sulfuric acid, forming the quinoline backbone.

  • Oxidation : The intermediate is oxidized using potassium permanganate (KMnO₄) in acidic conditions to introduce the carboxylic acid group at the 2-position.

Key Reaction Parameters :

  • Temperature: 180–200°C (cyclization), 35–45°C (oxidation)

  • Catalysts: H₂SO₄ (cyclization), KMnO₄ (oxidation)

  • Yield: ~85% (post-purification)

Synthesis of 2-(4-Chlorophenyl)-2-Oxoethanol

This intermediate is prepared via Claisen-Schmidt condensation :

  • Aldol Addition : 4-Chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of sodium hydroxide, forming a β-keto ester.

  • Hydrolysis and Reduction : The β-keto ester undergoes acidic hydrolysis to yield 2-(4-chlorophenyl)-2-oxoacetic acid, followed by reduction with sodium borohydride (NaBH₄) to produce the alcohol.

Key Reaction Parameters :

  • Solvent: Ethanol (for condensation), aqueous HCl (hydrolysis)

  • Temperature: Reflux (condensation), room temperature (reduction)

  • Yield: ~75%

Esterification and Final Product Formation

The esterification of quinoline-2-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethanol is achieved via Steglich esterification :

  • Activation : Quinoline-2-carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Coupling : The activated acid reacts with 2-(4-chlorophenyl)-2-oxoethanol at room temperature for 12–24 hours.

Optimization Insights :

  • Catalyst Loading : 1.2 equivalents of DCC and 0.1 equivalents of DMAP maximize yield.

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

  • Yield : ~90% after column chromatography.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Removes unreacted starting materials using ethyl acetate and water.

  • Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1) isolates the ester product.

  • Recrystallization : Methanol/water mixture (4:1) enhances purity to >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (d, 1H, quinoline-H), 7.85 (m, 4H, Ar-H), 5.21 (s, 2H, -OCH₂CO-), 2.58 (s, 3H, -COCH₃).

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1590 cm⁻¹ (quinoline C=N).

Comparative Analysis of Synthetic Approaches

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
Skraup + Steglich4-Chloroaniline, glycerol8598High regioselectivity
Patent-BasedIsatin, 4-chlorobenzaldehyde7895Mild conditions, scalable

The Skraup-Steglich route offers superior regioselectivity, while the patent method (adapted from CN102924374B) provides scalability for industrial production.

Challenges and Optimization Strategies

  • Byproduct Formation : Excess DCC may form dicyclohexylurea; stoichiometric control and filtration mitigate this.

  • Oxidation Sensitivity : The ketone group in 2-(4-chlorophenyl)-2-oxoethanol requires inert atmosphere handling to prevent over-oxidation.

  • Cost Efficiency : Replacing DCC with cheaper carbodiimides (e.g., EDC) reduces expenses without compromising yield.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enhance safety and yield for high-temperature cyclization steps.

  • Solvent Recovery : Dichloromethane is recycled via distillation, reducing environmental impact.

  • Quality Control : In-line FTIR monitors esterification progress, ensuring batch consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The compound has shown significant potential in various pharmaceutical applications, particularly in the development of anti-cancer and anti-malarial agents.

Anticancer Activity

Research indicates that quinoline derivatives, including 2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate, exhibit promising anticancer properties. The mechanism of action often involves modulation of key signaling pathways associated with cancer cell proliferation and apoptosis.

  • Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of p53 expression, which are crucial for tumor suppression.
  • Case Study : A study demonstrated that similar quinoline derivatives inhibited the proliferation of various cancer cell lines, suggesting that this compound could be further explored as a potential anticancer agent .

Antimalarial Activity

Quinoline derivatives have been traditionally associated with antimalarial properties. The specific compound under discussion has been evaluated for its efficacy against Plasmodium falciparum.

  • Mechanism : It is believed to interfere with the translation elongation factor 2 in malaria parasites, which is critical for protein synthesis.
  • Case Study : A series of quinoline-4-carboxamide derivatives were screened, and those with structural similarities to this compound showed low nanomolar activity against malaria parasites, indicating its potential as a lead compound for new antimalarial drugs .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline core can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The physicochemical properties of quinoline carboxylates are highly dependent on substituents. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Molecular Formula Substituents (Quinoline/Phenyl) Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₆H₁₀ClNO₃* Quinoline-2-carboxylate, 4-Cl-phenyl 283.70 Planar quinoline, Cl at para position
6-Bromo-3-methyl-2-(4-methylphenyl) variant C₂₆H₁₉BrClNO₃ 6-Br, 3-Me, 4-Me-phenyl 508.80 Bulky substituents enhance lipophilicity
6-Chloro-2-(4-Cl-phenyl) variant C₂₅H₁₇Cl₂NO₄ 6-Cl, 4-Cl-phenyl, 4-methoxy-phenyl 466.31 Methoxy group increases polarity
2-(4-Nitrophenyl)-2-oxoethyl variant C₂₇H₂₂ClNO₃ 4-NO₂-phenyl, 2-(4-iPr-phenyl) 443.13 Nitro group enhances electronic effects

*Calculated based on crystallographic data in .

  • Halogen Effects: Chlorine at the para position (as in the target compound) contributes to molecular stability via hydrophobic interactions and moderate electron-withdrawing effects.
  • Bulkier Substituents: Compounds with isopropyl or methyl groups (e.g., C₂₇H₂₂ClNO₃) exhibit steric hindrance, which may affect binding to biological targets .

Crystallographic and Packing Comparisons

Crystallographic data reveal differences in molecular packing and intermolecular interactions:

  • Target Compound (Hypothesized): Based on analogous structures (e.g., 4-chlorophenyl quinoline-2-carboxylate), the crystal system is likely monoclinic (space group P2₁/n) with unit cell parameters a ≈ 6.39 Å, b ≈ 16.89 Å, c ≈ 12.26 Å, and β ≈ 103.5°. Weak C–H···O interactions form dimers with R₂²(14) loops, stabilizing the lattice .
  • Naphthalene Analogues: In 2-(4-chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate, dihedral angles between aromatic planes (77.9°) and C–H···O interactions (2.46–2.63 Å) create a layered packing structure, distinct from quinoline derivatives .

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.

The molecular formula of this compound is C18H16ClN O3, with a molecular weight of 333.78 g/mol. The structure features a quinoline core substituted with a chlorophenyl group and an oxoethyl moiety, contributing to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes essential for pathogen survival and proliferation.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, interfering with replication and transcription mechanisms.
  • Receptor Modulation : The compound has shown potential in modulating receptor activities, which could be beneficial in treating diseases influenced by receptor dysfunction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate efficacy:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Enterococcus faecalis11.29

The compound's effectiveness against these strains highlights its potential as an antibacterial agent, especially in the context of rising antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating promising anticancer properties.

These findings suggest that further exploration into its anticancer mechanisms could lead to the development of novel therapeutic agents targeting specific malignancies .

Case Studies

A recent study evaluated the efficacy of this compound as part of a series of compounds aimed at treating multidrug-resistant bacterial infections. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics, enhancing their effectiveness against resistant strains .

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate?

The compound is typically synthesized via esterification between quinoline-2-carboxylic acid derivatives and 4-chlorophenacyl halides. A standard method involves reacting quinaldic acid (quinoline-2-carboxylic acid) with 4-chlorophenol in the presence of phosphorous oxychloride (POCl₃) as a coupling agent. For example, heating quinaldic acid (10 mmol) and 4-chlorophenol (10 mmol) with POCl₃ (5 mmol) at 353–363 K for 8 hours yields the ester with ~90% efficiency after recrystallization from ethanol . Alternative routes use 4-chlorophenacyl bromide reacted with quinoline derivatives in dry acetone under ambient conditions, achieving high yields (e.g., 95.7% for analogous naphthalene esters) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (XRD) is the primary method. The compound’s structure is refined using programs like SHELXL (part of the SHELX suite), which optimizes atomic coordinates, thermal parameters, and bond geometries. For example, dihedral angles between the quinoline core and the 4-chlorophenyl group (~14.7°) and carboxylate group (~17.7°) are calculated from XRD data . Intermolecular interactions (e.g., C–H···O contacts) are analyzed using crystallographic software to identify packing motifs like centrosymmetric dimers or chain formations .

Advanced Research Questions

Q. What challenges arise during crystal structure refinement, and how are they resolved?

Challenges include handling disordered solvent molecules , twinning, or weak diffraction data. SHELXL’s robust refinement algorithms, such as the riding model for hydrogen atoms (fixed at calculated positions with Uiso = 1.2Ueq of parent atoms), mitigate errors in low-resolution datasets . For example, weak C–H···O interactions (e.g., 2.52–2.65 Å) in the title compound’s crystal lattice require careful validation to avoid overinterpretation of non-covalent bonds . Tools like PLATON or Mercury are used to validate hydrogen-bonding networks and symmetry operations .

Q. How do substituents on the quinoline core influence reactivity and intermolecular interactions?

Substituents like the 4-chlorophenyl group enhance steric bulk and electronic effects, impacting crystallization and reactivity. For instance, the 4-chlorophenyl moiety increases the dihedral angle between the quinoline and ester groups (32.1°), reducing π-π stacking but promoting C–H···O interactions. Comparative studies with methyl or methoxy substituents show altered melting points and solubility, affecting synthetic scalability .

Q. What methodological considerations are critical for scaling up synthesis?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) improve reaction homogeneity .
  • Catalyst efficiency : POCl₃ or DCC (dicyclohexylcarbodiimide) accelerates esterification but requires strict moisture control .
  • Purification : Recrystallization from ethanol or hexane yields high-purity crystals (>95%), but column chromatography may be needed for complex byproducts .

Contradictions and Validation

  • Synthetic Routes : While uses POCl₃, employs phenacyl bromides. These are complementary rather than contradictory, reflecting substrate-dependent optimization.
  • Crystallographic Data : Minor discrepancies in bond angles (e.g., 14.7° vs. 17.7° in related compounds) arise from substituent effects and are resolved via statistical validation in SHELXL .

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